(3-Methoxypropyl)dimethylamine hydrochloride

Description

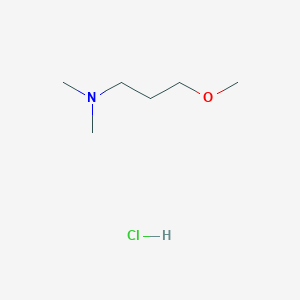

(3-Methoxypropyl)dimethylamine hydrochloride is a quaternary ammonium salt characterized by a methoxypropyl substituent attached to a dimethylamine backbone. The hydrochloride form enhances water solubility, making it suitable for pharmaceutical and chemical synthesis applications. Its methoxy group (-OCH₃) distinguishes it from chloro- or alkyl-substituted analogs, influencing its reactivity, solubility, and thermal stability .

Properties

IUPAC Name |

3-methoxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-7(2)5-4-6-8-3;/h4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOOEODURFFSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)dimethylamine hydrochloride typically involves the reaction of 3-methoxypropylamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methoxypropylamine+Dimethylamine+HCl→(3-Methoxypropyl)dimethylamine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Methoxypropyl)dimethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the manufacture of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs include:

3-(Dimethylamino)propyl Chloride Hydrochloride (CAS 5407-04-5): Features a chlorine atom instead of a methoxy group.

2-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 4584-49-0): Chloro-substituted with a shorter carbon chain.

N-(2-Chloroethyl)-dimethylamine Hydrochloride (CAS 4584-46-7): Ethyl backbone with terminal chlorine.

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Melting Point (°C) | Thermal Decomposition (°C) |

|---|---|---|---|---|---|

| (3-Methoxypropyl)dimethylamine HCl* | C₆H₁₆ClNO | ~165.65 | -OCH₃ | Not reported | Estimated 300–350† |

| 3-(Dimethylamino)propyl Chloride HCl | C₅H₁₃Cl₂N | 158.07 | -Cl | 141–144 | 348–365 (inert atmosphere) |

| 2-Chloro-N,N-dimethylpropan-1-amine HCl | C₅H₁₁Cl₂N | 156.06 | -Cl | Not reported | Similar to above‡ |

*Data inferred from analogs; †Based on thermal stability trends ; ‡Assumed comparable to chloro analogs.

Thermal Stability and Decomposition

- Chloro Analogs : Exhibit decomposition between 348–365°C under inert atmospheres (helium), releasing dimethylamine (m/z = 58–59) and water. In synthetic air, exothermic oxidation occurs at similar temperatures .

- (3-Methoxypropyl)dimethylamine HCl : Expected to decompose at slightly lower temperatures (~300–350°C) due to the methoxy group’s lower bond strength compared to C-Cl. Oxidation products may include formaldehyde or formic acid derivatives, distinct from chloro analogs .

Biological Activity

(3-Methoxypropyl)dimethylamine hydrochloride is a chemical compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its efficacy and safety profiles.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylamine group and a methoxypropyl side chain. Its molecular structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 136.62 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and effects on cellular metabolism.

Antimicrobial Activity

A study highlighted the effectiveness of derivatives containing methoxypropyl groups against Mycobacterium tuberculosis. These compounds demonstrated significant inhibition of mycobacterial growth through a unique mechanism targeting late-stage mycolic acid biosynthesis. Notably, modifications to the amine pendant group enhanced activity against both M. smegmatis and M. bovis BCG strains .

Toxicological Profile

Toxicity studies conducted on dimethylaminopropyl chloride, a related compound, provide insights into the safety profile of this compound. In these studies, male and female rats and mice were administered varying doses to assess acute and chronic toxicity. Results indicated no significant adverse effects at lower doses, with some instances of lethargy and reduced body weight at higher concentrations .

Case Studies

-

Case Study on Antimycobacterial Activity :

- Objective : To evaluate the efficacy of this compound derivatives against multidrug-resistant Mycobacterium tuberculosis.

- Method : In vitro testing against various strains.

- Results : Compounds exhibited IC values in the low micromolar range, indicating potent antimycobacterial activity.

- : The methoxypropyl group significantly enhances the biological activity of the dimethylamine structure against mycobacterial infections .

-

Toxicity Assessment :

- Objective : To determine the safety profile of dimethylaminopropyl chloride in animal models.

- Method : Doses ranging from 0 to 100 mg/kg were administered via gavage over two weeks.

- Results : No gross lesions were observed; however, increased serum bile acids were noted at higher doses.

- : The compound has a tolerable safety profile with specific caution advised at elevated dosages .

Table 1: Antimycobacterial Activity of Derivatives

| Compound | IC (μM) | Target Organism |

|---|---|---|

| BGAz-002 | 4.5 | M. smegmatis |

| BGAz-004 | 3.2 | M. bovis BCG |

| BGAz-005 | 2.1 | M. tuberculosis |

Table 2: Toxicity Study Results

| Dose (mg/kg) | Observed Effects | Mortality Rate (%) |

|---|---|---|

| 0 | None | 0 |

| 6.25 | None | 0 |

| 12.5 | None | 0 |

| 25 | Mild lethargy in some males | 0 |

| 50 | Reduced body weight | 10 |

| 100 | Increased serum bile acids; mortality in females | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.